molecular formula C15H18FNO2 B2764537 Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287265-92-1

Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate

Cat. No. B2764537
CAS RN: 2287265-92-1
M. Wt: 263.312
InChI Key: PVFWKAXGLMOZAG-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate, also known as MFA-1, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a bicyclic compound that contains both an amine and an ester functional group, making it an interesting target for synthetic chemists.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is not fully understood. However, it is believed that the compound interacts with specific receptors in the body, leading to a cascade of biochemical reactions that ultimately result in its therapeutic effects. Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to have a high affinity for certain receptors, making it a promising drug target.
Biochemical and physiological effects:
Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has also been shown to modulate certain neurotransmitters in the brain, leading to its potential use in the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is its high potency and selectivity for specific receptors. This makes it an attractive target for drug development. However, the synthesis of Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is a complex process, and the compound is not widely available. This limits its use in certain laboratory experiments.

Future Directions

There are several future directions for the research and development of Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential use of Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate in the treatment of other diseases, such as psychiatric disorders. Additionally, the use of Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate as a molecular probe in imaging studies could also be explored. Overall, the potential applications of Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate in the field of medicinal chemistry are vast, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of a key intermediate, which is then subjected to a series of reactions to yield the final product. The synthesis method of Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been optimized by several research groups, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has shown promising results in various scientific research applications. It has been studied as a potential therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has also been investigated for its potential use as a molecular probe in imaging studies.

properties

IUPAC Name

methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-9-4-3-5-10(11(9)16)14-6-15(7-14,8-14)12(17)13(18)19-2/h3-5,12H,6-8,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFWKAXGLMOZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C23CC(C2)(C3)C(C(=O)OC)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate

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